Cas no 88497-87-4 (Manassantin A)

Manassantin A is a bioactive lignan compound isolated from the plant Saururus chinensis. It exhibits notable biological activities, including potent anti-inflammatory and anti-cancer properties, particularly through the inhibition of NF-κB and HIF-1α signaling pathways. Its mechanism of action involves suppressing tumor angiogenesis and metastasis, making it a promising candidate for oncological research. Manassantin A also demonstrates selectivity in targeting hypoxic cancer cells, enhancing its potential as a therapeutic agent. With high purity and well-characterized structure, it serves as a valuable reference standard in pharmacological and biochemical studies. Its stability and reproducibility further support its utility in experimental and preclinical applications.
Manassantin A structure
Manassantin A structure
Product name:Manassantin A
CAS No:88497-87-4
MF:C42H52O11
Molecular Weight:732.855693817139
CID:723637
PubChem ID:145892

Manassantin A 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-,(aR,a'R)-
    • Manassantin A
    • 1-(3,4-dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]
    • (αR,α′R)-α,α′-[[(2S,3R,4R,5S)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxybenzenemethanol] (ACI)
    • (-)-Manassantin A
    • HNP 98701C
    • Saucernetin A
    • MFCD01744932
    • DTXSID601008192
    • 3,3'-{(3,4-Dimethyloxolane-2,5-diyl)bis[(2-methoxy-4,1-phenylene)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-olato]
    • BRN 4640385
    • Benzenemethanol, alpha,alpha'-((tetrahydro-3,4-dimethyl-2,5-furandiyl)bis((2-methoxy-4,1-phenylene)oxyethylidene))bis(3,4-dimethoxy-
    • Manassantin A , HPLC Grade
    • (1R,2R,1'R,2'R)-2,2'-{[(2S,3R,4R,5S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis[(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-ol]
    • CHEMBL550919
    • SCHEMBL16442135
    • Benzenemethanol, alpha,alpha'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (alphaR,alpha'R)-
    • (1R,1'R,2R,2'R)-2,2'-((((2S,3R,4R,5S)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(1-(3,4-dimethoxyphenyl)propan-1-ol)
    • (1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol
    • Q27135282
    • Manassantin A; Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (aR,a'R)-; (-)-Manassantin A; HNP 98701C; Manassantin A; Saucernetin A
    • 88497-87-4
    • AKOS040762018
    • CHEBI:66663
    • インチ: 1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3/t23-,24-,25-,26-,39+,40+,41+,42+/m1/s1
    • InChIKey: ZGXXNVOBEIRACL-VOGCUZRYSA-N
    • SMILES: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC(OC)=C(OC)C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

計算された属性

  • 精确分子量: 732.35100
  • 同位素质量: 732.350963
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 11
  • 重原子数量: 53
  • 回転可能化学結合数: 18
  • 複雑さ: 957
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6.7
  • トポロジー分子極性表面積: 124

じっけんとくせい

  • 密度みつど: 1.172±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 82-85 ºC
  • Solubility: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 123.53000
  • LogP: 7.82800

Manassantin A Security Information

  • Signal Word:Warning
  • 储存条件:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Manassantin A Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M162005-10mg
Manassantin A
88497-87-4
10mg
$3157.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
Manassantin A
88497-87-4
10mg
¥8622.88 2025-01-16
TRC
M162005-2.5mg
Manassantin A
88497-87-4
2.5mg
$ 800.00 2023-09-07
TargetMol Chemicals
TN4489-10mg
Manassantin A
88497-87-4
10mg
¥ 7700 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
88497-87-4
10MG
¥10482.15 2023-01-06
TRC
M162005-1mg
Manassantin A
88497-87-4
1mg
$345.00 2023-05-18
PhytoLab
83243-1000mg
Manassantin A
88497-87-4 ≥ 98.0 %
1000mg
€30900 2023-10-25
PhytoLab
83243-50mg
Manassantin A
88497-87-4 ≥ 98.0 %
50mg
€1854 2023-10-25
PhytoLab
83243-500mg
Manassantin A
88497-87-4 ≥ 98.0 %
500mg
€16480 2023-10-25
TargetMol Chemicals
TN4489-1 ml * 10 mm
Manassantin A
88497-87-4
1 ml * 10 mm
¥ 7800 2024-07-19

Manassantin A 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
1.2 Solvents: Dichloromethane ;  1 h, rt
1.3 Solvents: Water ;  pH 8
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
2.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
2.2 Reagents: Water
3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
3.2 Solvents: Dichloromethane ;  1 h, rt
3.3 Solvents: Water ;  pH 8
4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
4.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
5.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
5.2 Reagents: Water
6.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
6.2 Solvents: Dichloromethane ;  1 h, rt
6.3 Solvents: Water ;  pH 8
7.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
7.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
3.2 Reagents: Water
4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
4.2 Solvents: Dichloromethane ;  1 h, rt
4.3 Solvents: Water ;  pH 8
5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
5.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  10 min, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
4.2 Reagents: Water
5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
5.2 Solvents: Dichloromethane ;  1 h, rt
5.3 Solvents: Water ;  pH 8
6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
6.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Reference
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
1.2 Reagents: Water
2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
2.2 Solvents: Dichloromethane ;  1 h, rt
2.3 Solvents: Water ;  pH 8
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
3.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Manassantin A Raw materials

Manassantin A Preparation Products

Manassantin A 関連文献

Manassantin Aに関する追加情報

Manassantin A (CAS No. 88497-87-4): A Promising Compound in the Field of Natural Products

Manassantin A (CAS No. 88497-87-4) is a naturally occurring compound that has garnered significant attention in the field of natural products and medicinal chemistry. Derived from the plant Illicium dunnianum, this compound has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This comprehensive overview aims to provide a detailed insight into the structure, synthesis, biological activities, and potential therapeutic applications of Manassantin A.

The chemical structure of Manassantin A is characterized by a complex framework that includes multiple chiral centers and a unique bicyclic system. This intricate structure has posed significant challenges in its total synthesis, leading to numerous synthetic strategies being developed by research groups worldwide. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the core skeleton of the molecule, followed by selective functional group manipulations to achieve the final product.

In recent years, the biological activities of Manassantin A have been extensively investigated. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings have implications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Manassantin A has demonstrated significant anti-cancer properties, particularly against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further drug development.

Beyond its anti-inflammatory and anti-cancer activities, Manassantin A has also been studied for its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective properties are attributed to its ability to modulate intracellular signaling pathways involved in neuronal survival and function.

The potential therapeutic applications of Manassantin A have led to increased interest in its clinical development. Several preclinical studies have demonstrated its safety and efficacy in animal models, paving the way for future clinical trials. However, challenges such as low solubility and poor bioavailability need to be addressed to optimize its therapeutic potential. To overcome these limitations, researchers are exploring various drug delivery systems, including nanoparticles and prodrugs, to enhance the pharmacokinetic properties of Manassantin A.

In conclusion, Manassantin A (CAS No. 88497-87-4) is a multifaceted natural product with a wide range of biological activities that hold promise for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases, cancer, and neurodegenerative disorders.

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